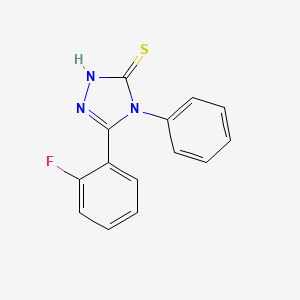
5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a thiol group (-SH) and two aromatic rings, one of which is substituted with a fluorine atom. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzoyl hydrazine with phenyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
反応の種類
5-(2-フルオロフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-チオールは、次のようなさまざまな化学反応を起こします。
酸化: チオール基は酸化されてジスルフィド結合を形成することができます。
還元: この化合物は、特に芳香環で還元反応を起こすことができます。
置換: 芳香環上のフッ素原子は、求核置換反応によって他の官能基で置換されることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やヨウ素があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用することができます。
置換: アミンやチオールなどの求核剤を、炭酸カリウムなどの塩基の存在下で使用することができます。
生成される主な生成物
酸化: ジスルフィドの生成。
還元: 還元された芳香環の生成。
置換: さまざまな官能基を持つ置換芳香族化合物の生成。
科学的研究の応用
5-(2-フルオロフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-チオールは、いくつかの科学研究における応用があります。
医薬品化学: ユニークな構造と生物活性により、抗菌剤、抗真菌剤、抗がん剤としての可能性が研究されています。
材料科学: 特定の電気的および光学的特性を持つ新規材料の開発に利用されています。
化学生物学: 分子レベルでのさまざまな生物学的プロセスと相互作用を研究するためのプローブとして使用されています。
工業的用途: より複雑な分子や材料の合成における中間体として使用することができます。
作用機序
5-(2-フルオロフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-チオールの作用機序は、特定の分子標的との相互作用に関係しています。チオール基は、タンパク質中のシステイン残基と共有結合を形成することができ、酵素活性を阻害します。さらに、トリアゾール環は、水素結合やπ-π相互作用を介してさまざまな生物学的標的と相互作用することができ、その活性を調節します。
6. 類似化合物の比較
類似化合物
- 5-(2-フルオロフェニル)-1H-ピロール-3-カルバルデヒド
- 5-(2-フルオロフェニル)-1H-ピロール-3-ホルムアルデヒド
- 5-(2-フルオロフェニル)-4-オキサゾールカルボン酸
独自性
5-(2-フルオロフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-チオールは、チオール基とトリアゾール環の両方が存在することによってユニークです。これにより、明確な化学反応性と生物活性をもたらします。これらの官能基の組み合わせにより、さまざまな分子標的と幅広い相互作用が可能になり、科学研究において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde
- 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde
- 5-(2-fluorophenyl)-4-oxazolecarboxylic acid
Uniqueness
5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a thiol group and a triazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research.
特性
分子式 |
C14H10FN3S |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
3-(2-fluorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H10FN3S/c15-12-9-5-4-8-11(12)13-16-17-14(19)18(13)10-6-2-1-3-7-10/h1-9H,(H,17,19) |
InChIキー |
RBCGLULQRMEDSV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1E,2Z)-2-Methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11543231.png)
![17-(4-methoxyphenyl)-1-{(E)-[(2-methylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11543247.png)
![3-Nitro-N'-[(E)-[5-nitro-2-(piperazin-1-YL)phenyl]methylidene]benzohydrazide](/img/structure/B11543248.png)
![methyl 4-({[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11543252.png)
![2,3,4,5-Tetrachloro-6-[(3,4,5,6-tetrachloropyridin-2-yl)disulfanyl]pyridine](/img/structure/B11543254.png)
![N-(2,4-dichloro-5-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B11543256.png)
![O-{4-[(3-nitrophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate](/img/structure/B11543264.png)
![N-(2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11543274.png)

![2-Methoxy-6-[(E)-[(3-methylphenyl)imino]methyl]phenol](/img/structure/B11543283.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11543290.png)
![3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}aniline](/img/structure/B11543292.png)
![2,4-dichloro-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11543293.png)
![[(5-Methyl-2-oxoindol-3-yl)amino]thiourea](/img/structure/B11543315.png)
